

# Cyclohexylmethylsulfonate Sodium Salt: Structural Analysis & Applications

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## Compound of Interest

Compound Name: *Cyclohexylmethylsulfonate sodium salt*  
Cat. No.: *B8368366*

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## Executive Summary & Critical Disambiguation

**Cyclohexylmethylsulfonate sodium salt** (Sodium cyclohexylmethanesulfonate) is an amphiphilic organosulfonate characterized by a cyclohexyl ring attached to a sulfonate headgroup via a methylene (

) bridge. It serves as a specialized reagent in ion-pair chromatography, a hydrotrope in polymerization, and a stable surfactant intermediate.



### Critical Nomenclature Warning

In industrial trade literature, this compound is frequently confused with Cyclamate (Sodium Cyclohexylsulfamate). Researchers must distinguish between these two entities to avoid catastrophic experimental errors, particularly in hydrolytic stability studies.

Feature	Cyclohexylmethanesulfonate (Target)	Cyclamate (Common Confusion)
Structure		
Linkage	Carbon-Sulfur ( )	Nitrogen-Sulfur ( )
Class	Sulfonate	Sulfamate
Stability	High (pH 1–14 stable)	Moderate (Hydrolyzes in strong acid)
CAS (Acid)	4352-27-6	100-88-9
Primary Use	Ion-Pair Reagent, Surfactant	Artificial Sweetener

## Molecular Architecture

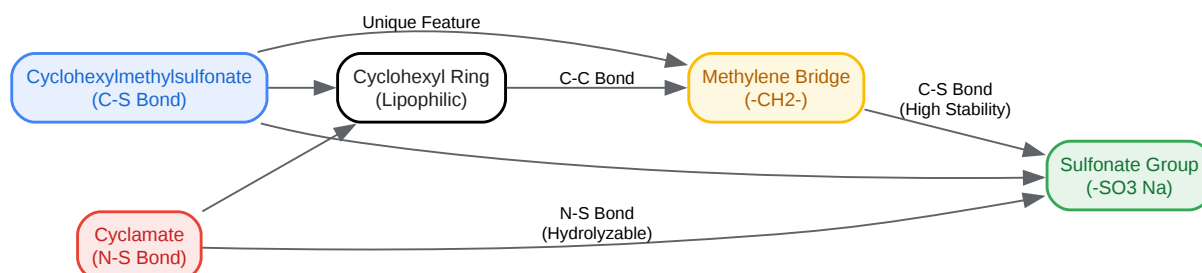
The molecule comprises a lipophilic cyclohexyl tail and a hydrophilic sulfonate head, separated by a methylene spacer. This spacer disrupts the direct electron-withdrawing effect of the sulfonate on the ring, altering the pKa and solubility profile compared to cyclohexanesulfonate.

## Structural Specifications

- IUPAC Name: Sodium cyclohexylmethanesulfonate<sup>[1][2][3][4][5]</sup>
- Molecular Formula:
- Molecular Weight: 200.23 g/mol
- SMILES: [Na+].[O-]S(=O)(=O)CC1CCCCC1
- Geometry: The cyclohexyl ring predominantly adopts a chair conformation to minimize steric strain. The sulfonate group ( ) occupies the equatorial position in the lowest energy state to avoid 1,3-diaxial interactions.

## Visualization of Connectivity

The following diagram illustrates the structural connectivity and the distinction from the sulfamate analog.



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Figure 1: Structural decomposition highlighting the stable C-C-S linkage of Cyclohexylmethylsulfonate versus the N-S linkage of Cyclamate.

## Synthesis & Fabrication Protocols

Synthesis is typically achieved via two primary pathways: Strecker Sulfonation (nucleophilic substitution) or Catalytic Hydrogenation of aromatic precursors.

### Pathway A: Strecker Sulfonation (Lab Scale)

This method is preferred for generating high-purity standards for chromatography.

- Precursor: (Bromomethyl)cyclohexane (Cyclohexylmethyl bromide).
- Reagent: Sodium Sulfite ( ) in aqueous ethanol.
- Mechanism: displacement of the bromide by the sulfite anion.

Protocol:

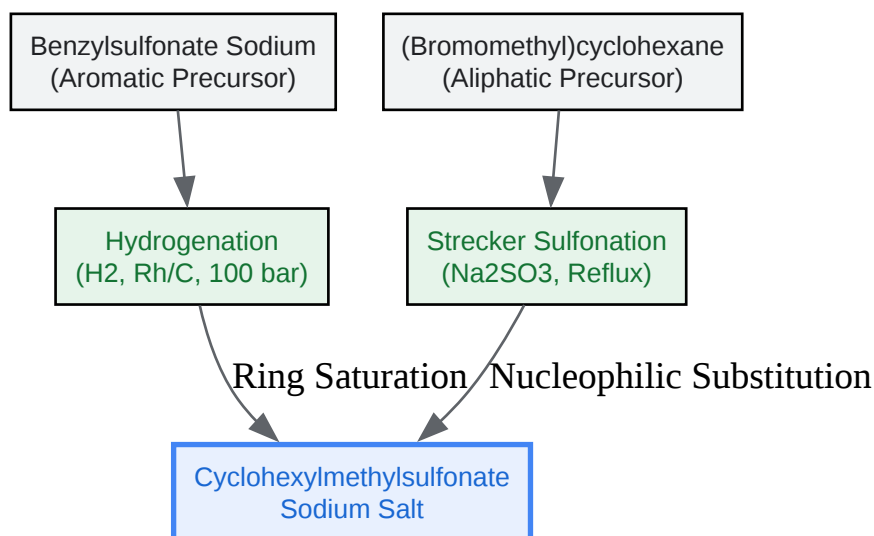
- Dissolve 10 mmol of (Bromomethyl)cyclohexane in 20 mL of EtOH/H<sub>2</sub>O (1:1).

- Add 12 mmol of .
- Reflux for 12 hours at 80°C.
- Evaporate solvent; recrystallize from hot ethanol to remove inorganic salts (NaBr).

## Pathway B: Catalytic Hydrogenation (Industrial Scale)

Used for bulk production where benzylsulfonate is a cheap feedstock.

- Precursor: Sodium Benzylsulfonate ( ).
- Catalyst: 5% Rhodium on Carbon (Rh/C) or Ruthenium (Ru/C).
- Conditions: High pressure (50–100 bar), 100°C.



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Figure 2: Dual synthetic pathways allowing flexibility based on precursor availability.

## Physicochemical Profiling

Understanding the physical behavior of this salt is crucial for its application as a surfactant or ion-pairing reagent.

## Solubility & Amphiphilicity

- **Water Solubility:** Highly soluble (>50 mg/mL) due to the ionic sulfonate head.
- **Organic Solubility:** Soluble in lower alcohols (Methanol, Ethanol); insoluble in non-polar solvents (Hexane, Toluene).
- **Hydrotrope Action:** Unlike long-chain surfactants (e.g., SDS), the cyclohexyl group is too bulky and short to form stable micelles at low concentrations. Instead, it acts as a hydrotrope, increasing the solubility of hydrophobic drugs in aqueous solutions by disrupting water structure and forming loose aggregates.

## Stability Matrix

Condition	Stability Rating	Mechanism
Acidic (pH 1)	Excellent	The C-S bond is resistant to acid hydrolysis (unlike the N-S bond in sulfamates).
Basic (pH 14)	Excellent	Resistant to nucleophilic attack by hydroxide.
Thermal	High	Stable up to >250°C (solid state); suitable for high-temperature polymerization.

## Analytical Characterization

To verify the identity of the synthesized material, the following spectroscopic signatures must be confirmed.

## Nuclear Magnetic Resonance (NMR)

- NMR (D O):
  - 2.75 ppm (d, 2H, Hz): Methylene bridge ( ). This doublet is diagnostic and distinct from the multiplet seen in cyclohexanesulfonate (where the CH is directly attached to sulfur).
  - 1.8–0.9 ppm (m, 11H): Cyclohexyl ring protons.
- NMR:
  - ~58 ppm: Methylene carbon ( ).
  - ~34 ppm: Methine carbon (CH-ring junction).
  - ~33, 26 ppm: Ring carbons.

## Mass Spectrometry (ESI-MS)

- Negative Mode (ESI-):
  - m/z 177.06: Corresponds to the anion .
  - Absence of m/z 178 (Cyclamate anion) confirms purity.

## Applications in R&D

### Ion-Pair Chromatography (IP-RP HPLC)

Cyclohexylmethylsulfonate is used as an anionic ion-pairing reagent for the separation of basic (cationic) drugs.

- Mechanism: The anionic sulfonate pairs with protonated amines on the drug molecule, forming a neutral complex that is retained by the C18 column.

- Advantage: The cyclohexyl group offers different selectivity compared to straight-chain alkyl sulfonates (e.g., octylsulfonate) due to its steric bulk and rigidity.

## Polymerization Additive

Patents (e.g., US4038260A) cite the use of alkali metal sulfonates, including cyclohexylmethylsulfonate, in the production of Polyphenylene Sulfide (PPS).

- Function: It acts as a crystallization modifier or phase transfer catalyst during the high-temperature polymerization reaction, improving the molecular weight and thermal properties of the resulting polymer.

## References

- Hangzhou Focus Corp. (n.d.). Industrial Applications of Sodium Cyclamate and Sulfonates. Retrieved from [[Link](#)]
- Campbell, R. W. (1977). Production of p-phenylene sulfide polymers. U.S. Patent No.[6] 4,038,260. Washington, DC: U.S. Patent and Trademark Office. Retrieved from

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## Sources

- 1. [hz-focus.com](http://hz-focus.com) [[hz-focus.com](http://hz-focus.com)]
- 2. [what is sodium boron fluoride - LookChemical.com](#) [[lookchemical.com](#)]
- 3. [what is sodium cyclohexylmethanesulfonate - LookChemical.com](#) [[lookchemical.com](#)]
- 4. [what is sodium \[ethanoyl\(phenyl\)amino\]boron\(1-\) - LookChemical.com](#) [[lookchemical.com](#)]
- 5. [what is sodium \[ethanoyl\(phenyl\)amino\]boron\(1-\) - LookChemical.com](#) [[lookchemical.com](#)]
- 6. [pubs.acs.org](http://pubs.acs.org) [[pubs.acs.org](http://pubs.acs.org)]
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